molecular formula C10H13ClO2S B8770213 2-methyl-2-phenylpropane-1-sulfonyl chloride

2-methyl-2-phenylpropane-1-sulfonyl chloride

Cat. No.: B8770213
M. Wt: 232.73 g/mol
InChI Key: IPERXYAXUWWRNI-UHFFFAOYSA-N
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Description

2-methyl-2-phenylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-phenylpropane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-2-phenylpropanol with thionyl chloride (SOCl2). The reaction proceeds as follows:

C10H14O+SOCl2C10H13ClO2S+HCl+SO2\text{C10H14O} + \text{SOCl2} \rightarrow \text{C10H13ClO2S} + \text{HCl} + \text{SO2} C10H14O+SOCl2→C10H13ClO2S+HCl+SO2

This reaction is usually carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction is exothermic, and the by-products (hydrogen chloride and sulfur dioxide) are typically removed by distillation or purging with an inert gas.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-phenylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

    Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfides: Formed by reduction of the sulfonyl group.

    Sulfonic Acids: Formed by oxidation of the sulfonyl group.

Scientific Research Applications

2-methyl-2-phenylpropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals, such as surfactants and polymers, due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 2-methyl-2-phenylpropane-1-sulfonyl chloride involves the formation of a reactive intermediate, typically a sulfonyl chloride, which can undergo nucleophilic attack by various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the synthesis of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which is a key structural motif in many biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenylpropanoyl chloride: Similar structure but contains a carbonyl group instead of a sulfonyl group.

    2-Methyl-2-phenylpropyl bromide: Similar structure but contains a bromine atom instead of a sulfonyl chloride group.

    2-Methyl-2-phenylpropylsulfonic acid: Similar structure but contains a sulfonic acid group instead of a sulfonyl chloride group.

Uniqueness

2-methyl-2-phenylpropane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

2-methyl-2-phenylpropane-1-sulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c1-10(2,8-14(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

IPERXYAXUWWRNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flask under argon were placed magnesium turnings (0.8 g, 0.036 mol), dry THF (10 mL) and a iodine crystal. Then, 1-chloro-2-methyl-2-phenylpropane (5 mL, 0.031 mol) in THF (15 mL) was added slowly and the reaction mixture was refluxed for 30 min. It was then allowed to cool to room temperature and finally it was cooled to -70° C. and sulfuryl chloride (2.5 mL, 0.031 mol) in THF (10 mL) was added dropwise. The reaction was allowed to warm up to room temperature and was stirred at this temperature overnight. The resulting solution was poured into diluted phosphate buffer and extracted with EtOAc (3×). Evaporation of the solvent afforded the title compound (4.6 g, 65%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
65%

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